

The In Vivo Function of YKL-05-099: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo functions of YKL-05-099, with a focus on its preclinical applications in oncology and immunology. We detail its mechanism of action, summarize key quantitative data from in vivo studies, outline experimental protocols, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of SIK inhibition.

Introduction

Salt-Inducible Kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[1] They are key regulators of signal transduction pathways that govern gene expression, metabolism, and inflammation. Dysregulation of SIK activity has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes. **YKL-05-099** has emerged as a valuable chemical probe for studying SIK function in vivo due to its improved pharmacokinetic properties and selectivity compared to earlier SIK inhibitors.[2][3] This guide delves into the in vivo activities of **YKL-05-099**, providing a detailed understanding of its therapeutic potential.



Mechanism of Action

YKL-05-099 exerts its biological effects primarily through the competitive inhibition of the kinase activity of SIKs.[4][5] The primary mechanism involves preventing the phosphorylation of downstream SIK substrates, most notably Class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and CREB-regulated transcriptional coactivators (CRTCs).[6][7]

Under basal conditions, SIKs phosphorylate Class IIa HDACs, leading to their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm.[7] By inhibiting SIKs, **YKL-05-099** prevents this phosphorylation event, allowing Class IIa HDACs to translocate to the nucleus. In the context of certain cancers, such as acute myeloid leukemia (AML), the nuclear accumulation of HDAC4 leads to the repression of pro-leukemogenic transcription factors like Myocyte Enhancer Factor 2C (MEF2C), ultimately suppressing tumor growth.[2][6]

In immune cells, SIK inhibition by **YKL-05-099** modulates cytokine responses.[7] It has been shown to suppress the production of pro-inflammatory cytokines like TNF α , IL-6, and IL-12p40 while enhancing the production of the anti-inflammatory cytokine IL-10.[5][7][8]

In Vitro Activity of YKL-05-099

The following table summarizes the in vitro inhibitory and effective concentrations of **YKL-05-099** against its primary targets and in cellular assays.

Target/Assay	IC50/EC50	Cell Line/System	Reference
SIK1	~10 nM	In vitro kinase assay	[4][5][9]
SIK2	~40 nM	In vitro kinase assay	[4][5][8][9]
SIK3	~30 nM	In vitro kinase assay	[4][5][9]
IL-10 Production	460 nM (EC50)	Zymosan A-stimulated bone marrow-derived dendritic cells (BMDCs)	[4][5][8]
MOLM-13 Cell Proliferation	0.24 μM (IC50)	Human AML cell line	[8]



In Vivo Studies and Data

YKL-05-099 has been evaluated in several preclinical in vivo models, demonstrating its therapeutic potential in AML and inflammatory conditions.

Acute Myeloid Leukemia (AML)

In mouse models of MLL-rearranged AML, **YKL-05-099** treatment has been shown to attenuate disease progression and extend survival at well-tolerated doses.[2][3][6] The anti-leukemic effects are attributed to the on-target inhibition of SIK3, leading to the suppression of the MEF2C transcriptional program.[2][6]

Animal Model	Cancer Type	Dosing Regimen	Key Findings	Reference
MLL-AF9 AML Mouse Model	Acute Myeloid Leukemia	5-50 mg/kg, intraperitoneal administration	Attenuated disease progression, extended animal survival	[2]

Modulation of Inflammatory Responses

YKL-05-099 has been shown to modulate inflammatory cytokine responses in vivo.[7][9] Pretreatment with **YKL-05-099** in mice prior to lipopolysaccharide (LPS) stimulation resulted in a dose-dependent decrease in the phosphorylation of the SIK substrate HDAC5 and a modulation of serum cytokine levels.[7]

Animal Model	Condition	Dosing Regimen	Key Findings	Reference
C57BL/6 Mice	LPS-induced inflammation	5-50 mg/kg, intraperitoneal administration	Reduced phosphorylation of HDAC5, modulated serum IL-10 and TNFα levels	[7]



Bone Metabolism

In vivo studies have also suggested a role for SIK inhibition by **YKL-05-099** in bone metabolism.

Animal Model	Condition	Dosing Regimen	Key Findings	Reference
Ovariectomized Mice	Hypogonadism	6, 18 mg/kg/day, intraperitoneal injection	Increased trabecular bone mass in the femur and L5 vertebrae	[5]
Mice	Normal	10 μmol/kg	Increased bone formation rate, increased number of femoral osteoblasts, decreased number of femoral osteoclasts	[8]

Experimental ProtocolsIn Vivo AML Mouse Model

- Animal Model: MLL-AF9 transplanted mouse models of AML.[2][6]
- Compound Administration: **YKL-05-099** is diluted in a vehicle solution (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline) and administered via intraperitoneal (IP) injection.[4]
- Dosing: Doses ranging from 5 to 50 mg/kg have been used.[2]

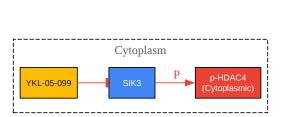


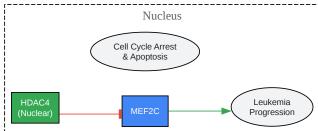
- Monitoring: Disease progression is monitored by assessing leukemia burden in peripheral blood, bone marrow, and spleen. Survival is a key endpoint.
- Pharmacodynamic Analysis: To confirm target engagement, tissues such as splenic leukocytes can be analyzed for the phosphorylation status of SIK substrates like HDAC4/5.
 [2][7]

In Vivo Inflammation Model

- Animal Model: Male 8–10 week-old C57BL/6 mice.[4]
- Compound Administration: YKL-05-099 is administered via IP injection 15 minutes prior to stimulation.[7]
- Inflammatory Stimulus: Lipopolysaccharide (LPS) is administered at a dose of 0.5 mg/kg.[7]
- Sample Collection: Serum and tissue samples (e.g., spleen) are collected after a specified time (e.g., 1 hour) post-LPS stimulation.[7]
- Analysis: Serum cytokine levels (e.g., IL-10, TNFα) are measured by ELISA.
 Phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in tissue lysates is analyzed by immunoblotting.[7]

Signaling Pathways and Experimental Workflows YKL-05-099 Mechanism of Action in AML



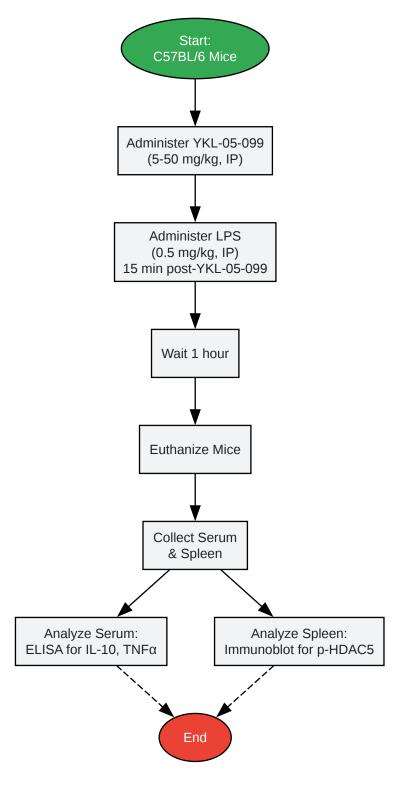




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Caption: Mechanism of YKL-05-099 in AML.

Experimental Workflow for In Vivo Inflammation Study





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Caption: In vivo inflammation study workflow.

Conclusion

YKL-05-099 is a valuable pharmacological tool for the in vivo investigation of SIK function. Preclinical studies have demonstrated its efficacy in suppressing AML progression and modulating inflammatory responses. Its well-defined mechanism of action, centered on the inhibition of the SIK-HDAC-MEF2C signaling axis, provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers to design and execute further preclinical and translational studies aimed at harnessing the therapeutic potential of SIK inhibition.

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